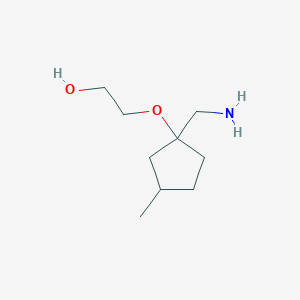
2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol is an organic compound with a complex structure that includes a cyclopentyl ring, an aminomethyl group, and an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol typically involves multiple steps. One common method starts with the preparation of the cyclopentyl ring, followed by the introduction of the aminomethyl group and the ethan-1-ol moiety. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Applications De Recherche Scientifique
2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol exerts its effects involves interactions with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The cyclopentyl ring provides structural stability, while the ethan-1-ol moiety can participate in additional interactions, enhancing the compound’s overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Aminoethoxy)ethanol: This compound has a similar structure but lacks the cyclopentyl ring.
Ethanolamine: A simpler compound with an amino group and an ethanol moiety.
2-(Trimethylsilyl)ethanol: Contains a trimethylsilyl group instead of the aminomethyl group.
Uniqueness
2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol is unique due to its combination of a cyclopentyl ring, aminomethyl group, and ethan-1-ol moiety. This unique structure provides specific chemical and physical properties that make it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H19NO2 |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
2-[1-(aminomethyl)-3-methylcyclopentyl]oxyethanol |
InChI |
InChI=1S/C9H19NO2/c1-8-2-3-9(6-8,7-10)12-5-4-11/h8,11H,2-7,10H2,1H3 |
Clé InChI |
GOKJPUIYIYGPBN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C1)(CN)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


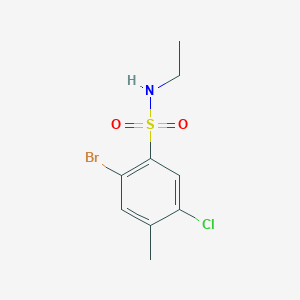

![(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol](/img/structure/B13616750.png)
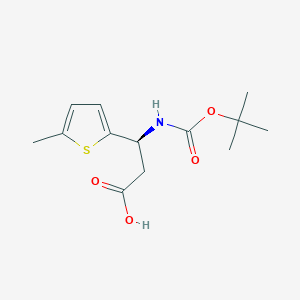
![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13616761.png)
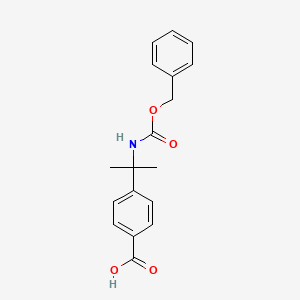

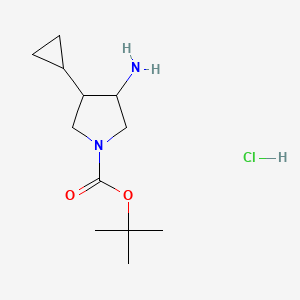

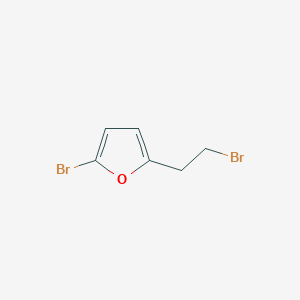
![Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13616803.png)
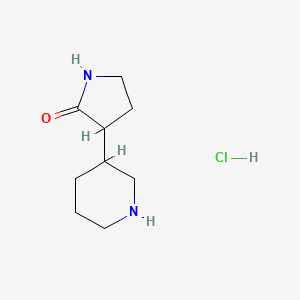
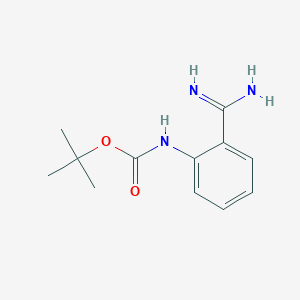
![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B13616819.png)
